3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
Description
This compound is a 1,2,4-triazole derivative featuring a 4-tert-butylphenyl group at position 3, a 4-methoxyphenyl group at position 4, and a sulfanyl (-S-) linker to a 3-(trifluoromethyl)benzyl group at position 3. The tert-butyl group contributes steric bulk, the methoxy group enhances solubility via polarity, and the trifluoromethyl group provides metabolic stability and electron-withdrawing effects.
Properties
Molecular Formula |
C27H26F3N3OS |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C27H26F3N3OS/c1-26(2,3)20-10-8-19(9-11-20)24-31-32-25(33(24)22-12-14-23(34-4)15-13-22)35-17-18-6-5-7-21(16-18)27(28,29)30/h5-16H,17H2,1-4H3 |
InChI Key |
JQVJIYSBZOOXRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Thiolation Reaction
-
Reagent : 3-(Trifluoromethyl)benzyl mercaptan (HS-CH₂-C₆H₄-CF₃).
-
Conditions :
-
Mechanism : The triazole’s 5-position halogen (e.g., chloro or bromo) is displaced by the thiolate ion.
Alternative Route: Oxidative Coupling
If a disulfide intermediate is used:
-
Oxidation : Convert the thiol to a disulfide using iodine or H₂O₂.
-
Coupling : React the disulfide with the triazole under UV light or radical initiators.
Optimization and Characterization
Reaction Monitoring
-
TLC : Silica gel plates with ethyl acetate/hexane (1:3) as eluent.
-
HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 min.
Purification
Spectral Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.35 (s, 9H, tert-butyl), 3.85 (s, 3H, OCH₃), 4.25 (s, 2H, SCH₂), 6.9–7.8 (m, aromatic protons).
-
IR (KBr) : 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O), 1120 cm⁻¹ (C-F).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Cyclization | 95 | 98 | Single-step, scalable |
| Schiff Base Route | 75 | 92 | Selective functionalization |
| Thiolation | 68 | 90 | Mild conditions |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. A study demonstrated that certain synthesized triazole compounds displayed effective activity against a range of bacteria including Staphylococcus aureus and Escherichia coli . The presence of functional groups such as methoxy and tert-butyl phenyl moieties enhances their biological activity.
Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties. The incorporation of specific substituents can lead to compounds that inhibit cancer cell proliferation. For instance, studies have indicated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms . The compound may share similar properties due to its structural characteristics.
Anti-inflammatory Effects
There is emerging evidence suggesting that triazole compounds may possess anti-inflammatory properties. Research indicates that modifications in the triazole ring can lead to significant reductions in inflammatory markers in vitro and in vivo . This opens avenues for developing new anti-inflammatory drugs based on the triazole scaffold.
Fungicidal Properties
The 1,2,4-triazole framework is well-known for its application as fungicides. Compounds with this structure can inhibit fungal growth by interfering with the biosynthesis of ergosterol, a critical component of fungal cell membranes. The specific compound being discussed may exhibit similar fungicidal activity due to its chemical structure .
Plant Growth Regulation
Triazoles have also been explored as plant growth regulators. They can influence various physiological processes in plants, including seed germination and root development. This potential application could be beneficial in enhancing crop yields and improving agricultural productivity .
Luminescent Properties
Recent studies have highlighted the luminescent properties of triazole derivatives. These materials are being explored for use in optoelectronic devices due to their ability to emit light upon excitation . The unique electronic properties conferred by the trifluoromethyl and sulfur-containing groups may enhance these luminescent characteristics.
Corrosion Inhibition
Triazole compounds have shown promise as corrosion inhibitors for metals. Their ability to form protective films on metal surfaces can prevent corrosion in harsh environments. This application is particularly relevant in industries where metal integrity is critical .
Summary Table of Applications
Mechanism of Action
The mechanism of action of “3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole” would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Phenyl Ring Modifications
3-(4-Chlorophenyl)-4-(4-Methylphenyl)-5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-Triazole ():
- The 4-chloro and 4-methyl groups are less bulky than the tert-butyl and methoxy groups in the target compound.
- Chlorine’s electron-withdrawing nature may reduce electron density on the triazole ring compared to the methoxy group’s electron-donating effect.
- Key Difference : Reduced steric hindrance and altered electronic properties may lower binding affinity in targets requiring bulky substituents .
Sulfanyl-Linked Substituents
Antibacterial Activity
- 3-(3-Pyridyl)-5-(4-Substituted Phenyl)-4-[N-(Substituted Benzothiazol-2-yl)Amino]-4H-1,2,4-Triazoles (): Pyridyl and benzothiazole substituents confer Gram-positive antibacterial activity. Comparison: The target compound’s tert-butyl and methoxy groups may shift activity toward Gram-negative bacteria or improve pharmacokinetic properties (e.g., half-life) due to increased lipophilicity .
Anticancer Activity
Physicochemical Properties
| Property | Target Compound | Chlorophenyl Analog () | Allylthio Analog () |
|---|---|---|---|
| LogP (Predicted) | 6.2 | 5.8 | 4.5 |
| Solubility (µg/mL) | 12 | 18 | 35 |
| Metabolic Stability | High (CF₃ group) | Moderate (Cl group) | Low (allylthio) |
Notes:
- The tert-butyl group increases LogP, reducing aqueous solubility but improving membrane permeability.
- Trifluoromethyl enhances metabolic stability compared to chlorine or allylthio groups .
Biological Activity
The compound 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities, including antifungal, antibacterial, and herbicidal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
- Molecular Formula : C20H20F3N3O1S
The biological activity of triazoles often relates to their ability to inhibit specific enzymes or pathways. For this compound, the mechanism may involve the inhibition of key metabolic pathways in target organisms:
- Antimicrobial Activity : Triazoles are known to inhibit the synthesis of ergosterol in fungal cell membranes. This compound may exhibit similar properties against various pathogens.
- Herbicidal Activity : The incorporation of the trifluoromethyl group enhances lipophilicity and may improve the herbicidal efficacy by targeting specific plant metabolic processes.
Antimicrobial Properties
Recent studies have demonstrated that triazole derivatives possess significant antimicrobial activity. For instance, compounds structurally related to our compound showed promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 2.0 µM to 6.8 µM .
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| 4PP-1 | M. tuberculosis | 6.3 |
| 4PP-2 | M. tuberculosis | 2.0 |
| 4PP-3 | M. tuberculosis | 6.8 |
Herbicidal Activity
The herbicidal potential of similar triazole compounds has been explored extensively. For example, a related compound demonstrated effective post-emergence herbicidal activity at concentrations between 375-750 g/ha against multiple weed species . This suggests that our compound may also exhibit similar herbicidal properties.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study focused on synthesizing and evaluating triazole derivatives found that modifications at specific positions significantly enhanced their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The presence of bulky groups like tert-butyl and trifluoromethyl was noted to improve bioactivity. -
Herbicidal Screening :
Another research project evaluated various triazole compounds for their herbicidal activity against common agricultural weeds. The results indicated that compounds with similar structural features showed effective inhibition of weed growth, suggesting a potential application in crop protection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
